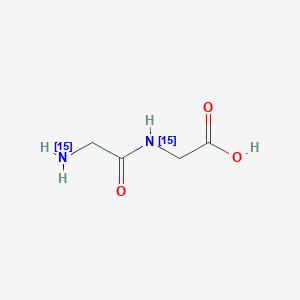

Glycyl-glycine-15N2

Beschreibung

The exact mass of the compound this compound is 134.04756191 g/mol and the complexity rating of the compound is 123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-(15N)azanylacetyl)(15N)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9)/i5+1,6+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAWOPBAYDPSLA-MPOCSFTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[15NH]CC(=O)O)[15NH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745868 | |

| Record name | (~15~N)Glycyl(~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108451-47-4 | |

| Record name | (~15~N)Glycyl(~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108451-47-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Molecular Weight and Application Profiling of Glycyl-glycine-15N2

Executive Summary

Glycyl-glycine-15N2 (Gly-Gly-15N2) is a stable isotope-labeled dipeptide where both nitrogen atoms are substituted with the heavy isotope nitrogen-15 (

This guide provides a definitive technical breakdown of its physicochemical properties, synthesis methodologies, and analytical applications. It is designed for researchers requiring high-fidelity standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Molecular Weight Analysis

In stable isotope chemistry, distinction must be made between Molecular Weight (Average) and Monoisotopic Mass (Exact) . For this compound, the introduction of two

| Property | Value | Calculation Basis |

| Chemical Formula | Linear: | |

| Molecular Weight | 134.11 g/mol | Based on standard atomic weights for C, H, O and |

| Exact Mass | 134.0476 Da | Monoisotopic mass ( |

| Mass Shift ( | +1.994 Da | Relative to unlabeled Gly-Gly (132.053 Da) |

| Isotopic Purity | Critical for minimizing spectral overlap in MS |

Structural Characteristics

-

IUPAC Name: 2-[(2-aminoacetyl)amino]acetic acid (

N-labeled) -

Solubility: Highly soluble in water (>100 mg/mL); moderately soluble in aqueous buffers.

-

pKa Values: Carboxyl group (~3.1), Amino group (~8.1). Note: Isotopic substitution has a negligible effect on pKa, preserving bio-equivalence in metabolic studies.

Synthesis & Production: Solid-Phase Protocol

The production of high-purity Gly-Gly-15N2 is best achieved via Fmoc Solid-Phase Peptide Synthesis (SPPS) . This method ensures precise control over isotopic incorporation by using pre-labeled amino acid building blocks (

Strategic Rationale

-

Why SPPS? Liquid-phase synthesis often leads to racemization or incomplete coupling. SPPS on a Wang or 2-Chlorotrityl chloride resin allows for rigorous washing, ensuring >99% purity.

-

Precursor Selection: Use

(98% enrichment). The N-terminal protection (Fmoc) prevents polymerization, while the

Synthesis Workflow Diagram

The following logic flow illustrates the critical path for synthesizing Gly-Gly-15N2, highlighting the checkpoints for isotopic integrity.

Figure 1: Step-wise Solid-Phase Peptide Synthesis (SPPS) workflow for generating high-purity this compound.

Analytical Validation & Applications

Mass Spectrometry (MS)

In proteomics, Gly-Gly-15N2 serves as an Internal Standard (IS) .

-

Mechanism: The +2 Da shift allows the labeled peptide to co-elute with the endogenous analyte (Gly-Gly) during Liquid Chromatography (LC) but remain spectrally distinct in the Mass Spectrometer.

-

Protocol Insight: Since physicochemical properties (retention time, ionization efficiency) are identical to the unlabeled form, the ratio of signal intensities (Heavy/Light) provides absolute quantification without matrix bias.

NMR Spectroscopy

Gly-Gly-15N2 is a "gold standard" reference material for calibrating

-

Chemical Shift Indexing: Used to reference

N chemical shifts (approx. 33 ppm relative to liquid ammonia, though typically referenced indirectly via DSS). -

J-Coupling Analysis: The direct bond between the alpha-carbon and the

N nucleus allows for measurement of

Experimental Protocol: Preparation of Internal Standard

Objective: Prepare a stock solution of Gly-Gly-15N2 for LC-MS/MS quantification of endogenous dipeptides in biological plasma.

Reagents

-

This compound (Sigma-Aldrich #702560 or equivalent).

-

LC-MS Grade Water.

-

Formic Acid (0.1%).

Methodology

-

Gravimetric Analysis: Weigh 1.34 mg of Gly-Gly-15N2 powder.

-

Why: This quantity corresponds to ~10 µmol, facilitating easy dilution calculations.

-

-

Primary Stock Preparation: Dissolve in 10 mL of 0.1% Formic Acid/Water.

-

Concentration: 1.0 mM.

-

Storage: Aliquot into 100 µL vials and store at -80°C. Stability is >6 months.

-

-

Working Solution: Dilute Primary Stock 1:100 in mobile phase A (Water + 0.1% FA) to achieve 10 µM.

-

Spiking: Add 10 µL of Working Solution to 100 µL of biological sample before protein precipitation.

-

Causality: Spiking before processing corrects for any analyte loss during the extraction phase.

-

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

-

PubChem. (2025).[1][2] Glycylglycine (Compound Summary). National Library of Medicine. Retrieved from

-

Cambridge Isotope Laboratories. (2022).[3] Stable Isotope-Labeled Peptides for Proteomic Applications. Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from

Sources

Glycyl-glycine-15N2 chemical properties and structure

Executive Summary

Glycyl-glycine-15N2 (15N-Gly-Gly) is a dual-labeled isotopologue of the simplest dipeptide, serving as a critical reference standard in solid-state Nuclear Magnetic Resonance (ssNMR) and a metabolic tracer in mass spectrometry (MS). Unlike singly labeled amino acids, 15N-Gly-Gly provides two distinct nitrogen environments—a terminal amine (

This guide provides a comprehensive analysis of the physicochemical properties, synthesis methodologies, and experimental protocols for utilizing this compound in high-precision structural biology and drug development.

Chemical Identity & Structural Specifications[1][2][3]

Core Physicochemical Properties

The isotopic enrichment of Nitrogen-15 (spin 1/2) replaces the naturally abundant Nitrogen-14 (spin 1), eliminating quadrupolar broadening and enabling high-resolution NMR spectroscopy.

| Property | Specification | Notes |

| IUPAC Name | (2-Aminoacetamido)acetic acid-15N2 | |

| CAS Number | 108451-47-4 | Specific to 15N2-labeled form |

| Molecular Formula | C₄H₈¹⁵N₂O₃ | |

| Molecular Weight | 134.10 g/mol | +1.98 Da vs. unlabeled (132.12) |

| Isotopic Purity | ≥ 98 atom % 15N | Critical for signal-to-noise ratio |

| Melting Point | 262–264 °C (dec.) | High thermal stability |

| Solubility | Soluble in water; Insoluble in EtOH | pKa₁ ≈ 3.14 (COOH), pKa₂ ≈ 8.25 (NH₃⁺) |

| Appearance | White crystalline powder | Hygroscopic; store desiccated |

Structural Topology

The molecule exists primarily as a zwitterion in the solid state. The 15N labels are located at the N-terminal amine and the inter-residue amide bond.

Figure 1: Structural topology of this compound highlighting the two distinct nitrogen environments utilized in spectroscopic calibration.

Synthesis & Production Protocol

High-purity synthesis is achieved via the Diketopiperazine Intermediate Route . This method is preferred over direct coupling for isotopic labeling because it minimizes racemization and maximizes the incorporation efficiency of the expensive 15N-Glycine precursor.

Reaction Logic

-

Cyclodimerization: 15N-Glycine is thermally condensed in glycerol to form 15N2-2,5-diketopiperazine (Glycine Anhydride).

-

Hydrolysis: The anhydride ring is selectively opened under mild alkaline conditions to yield the linear dipeptide.

Step-by-Step Methodology

Phase 1: Formation of 15N2-Diketopiperazine

-

Reagents: Mix 15N-Glycine (1.0 eq) in Glycerol (solvent/catalyst).

-

Conditions: Heat to 175–180 °C for 60 minutes with vigorous stirring. The high temperature drives the dehydration reaction.

-

Isolation: Cool to room temperature. Add distilled water and store at 4°C overnight.

-

Purification: Filter the precipitate. Wash with 50% ethanol to remove residual glycerol.

-

Checkpoint: Intermediate MP should be >300 °C.

-

Phase 2: Ring Opening to this compound

-

Hydrolysis: Suspend the 15N2-diketopiperazine in 1M NaOH (slight excess).

-

Acidification: Carefully adjust pH to 6.0 using dilute HCl. This is the isoelectric point where the zwitterion is least soluble.

-

Crystallization: Add ethanol to induce precipitation. Allow to stand at 4°C.

-

Final Wash: Filter and wash with absolute ethanol until chloride-free (test filtrate with AgNO₃). Dry at 110°C.

Spectroscopic Characterization (Solid-State NMR)

This compound is the "Gold Standard" for setting up 15N CP-MAS experiments because it provides two signals with different chemical shift anisotropies (CSA) and cross-polarization dynamics.

Chemical Shift Reference Data

Shifts are reported relative to liquid ammonia (0 ppm).

| Nitrogen Site | Chemical Shift (δ) | CSA Character | Utility |

| Amine (N-Term) | 33.4 ± 0.5 ppm | Low CSA | Reference for sp³ nitrogens (Lysine side chains, N-termini). |

| Amide (Peptide) | ~90 – 105 ppm | High CSA | Reference for peptide backbones; sensitive to H-bonding. |

Note: The exact amide shift depends on the crystal polymorph (alpha/beta) and hydrogen bond length (N-H...O). In the hydrochloride salt form, the amide shift is typically near 100 ppm.

Protocol: Hartmann-Hahn Matching

This protocol ensures maximum signal transfer from ¹H to ¹⁵N, critical for analyzing scarce biological samples.

-

Sample Prep: Pack ~10-20 mg of Gly-Gly-15N2 into a 3.2mm or 4mm ZrO₂ rotor.

-

Spinning: Spin at 8–10 kHz (stable).

-

Pulse Sequence: Standard CP-MAS (Cross-Polarization Magic Angle Spinning).

-

Optimization Loop:

-

Set ¹H 90° pulse (typically 2.5–3.0 µs).

-

Set contact time to 1.0 – 2.0 ms .

-

Variable: Array the ¹⁵N spin-lock power (amplitude) while keeping ¹H power constant.

-

Target: Maximize the intensity of the Amide peak (~100 ppm) . This peak is more sensitive to CP mismatch due to its larger CSA.

-

-

Referencing: Set the Amine peak to 33.4 ppm . All other spectra acquired in the session are referenced to this value.

Figure 2: Experimental workflow for calibrating solid-state NMR spectrometers using this compound.

Metabolic Tracing Applications

In drug development, 15N-Gly-Gly is used to track peptide hydrolysis and downstream glycine metabolism. The stability of the 15N label allows researchers to differentiate between exogenous (drug-derived) and endogenous glycine.

Mass Spectrometry Signature

-

Parent Ion: [M+H]⁺ = 135.1 m/z (vs 133.1 unlabeled).

-

Fragment Ions:

-

y1 ion (C-term Glycine): 77.0 m/z (15N-labeled).

-

b1 ion (N-term Glycyl): 59.0 m/z (15N-labeled).

-

Metabolic Fate Tracking

Upon administration, peptidases (e.g., DPPIV) cleave Gly-Gly-15N2 into two 15N-Glycine molecules. These tracers then enter the One-Carbon Metabolism pathway.

-

Glutathione Synthesis: 15N-Gly incorporation into GSH (M+1 shift).

-

Purine Synthesis: Incorporation into the purine ring (Positions N7, N9).

-

Heme Biosynthesis: Condensation with Succinyl-CoA.

References

-

Sigma-Aldrich. (2025). This compound Product Specification & CAS 108451-47-4. Merck KGaA.

-

Kuroki, S., et al. (1991).[1] Hydrogen bond length and 15N NMR chemical shift of the glycine residue of some oligopeptides in the solid state. Journal of Molecular Structure.

-

Bertani, P., et al. (2014).[2] 15N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance.

-

Tavares, C.R.O., et al. (2006). 15N-labeled glycine synthesis and recovery. Anais da Academia Brasileira de Ciências.

-

PubChem. (2025). Glycylglycine Compound Summary. National Library of Medicine.

Sources

An In-Depth Technical Guide to the Synthesis and Purity of Glycyl-glycine-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-glycine, the simplest dipeptide, serves as a fundamental building block in various biochemical and pharmaceutical research areas. The incorporation of stable isotopes, specifically ¹⁵N, into its structure provides a powerful, non-radioactive tool for a range of applications. Labeled Glycyl-glycine-¹⁵N₂ is invaluable in nuclear magnetic resonance (NMR) studies for protein structure and dynamics elucidation, as a tracer in metabolic pathway analysis, and as an internal standard in quantitative mass spectrometry-based proteomics.[1]

This guide provides a comprehensive overview of a robust method for the synthesis of Glycyl-glycine-¹⁵N₂, starting from commercially available ¹⁵N-labeled glycine. It details a step-by-step protocol, purification strategies, and in-depth analytical techniques for the verification of its chemical and isotopic purity. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product.

Synthesis of Glycyl-glycine-¹⁵N₂: A Two-Step Approach

The synthesis of Glycyl-glycine-¹⁵N₂ can be efficiently achieved through a two-step process involving the initial formation of 2,5-diketopiperazine-¹⁵N₂ followed by controlled hydrolysis. This method is advantageous due to its simplicity, scalability, and avoidance of costly and often hazardous coupling reagents.[2] The starting material for this synthesis is Glycine-¹⁵N, which is commercially available with high isotopic enrichment.[3]

Step 1: Synthesis of 2,5-Diketopiperazine-¹⁵N₂

The first step involves the dehydration and cyclization of two molecules of Glycine-¹⁵N to form the cyclic dipeptide, 2,5-diketopiperazine-¹⁵N₂. This is achieved by heating Glycine-¹⁵N in a high-boiling point, hygroscopic solvent such as glycerol.[2] The glycerol facilitates the removal of water, driving the reaction towards the formation of the cyclic product.

Caption: Synthesis of 2,5-Diketopiperazine-¹⁵N₂ from Glycine-¹⁵N.

Step 2: Hydrolysis of 2,5-Diketopiperazine-¹⁵N₂ to Glycyl-glycine-¹⁵N₂

The second step involves the selective hydrolysis of one of the amide bonds within the 2,5-diketopiperazine-¹⁵N₂ ring to yield the linear dipeptide, Glycyl-glycine-¹⁵N₂. This is achieved under basic conditions, for instance, using sodium hydroxide, followed by careful neutralization with an acid to precipitate the product.[2]

Caption: Hydrolysis of 2,5-Diketopiperazine-¹⁵N₂ to Glycyl-glycine-¹⁵N₂.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diketopiperazine-¹⁵N₂

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Glycine-¹⁵N and glycerol.

-

Heat the mixture with stirring to 175-180 °C.

-

Maintain this temperature for approximately 50-60 minutes. The reaction mixture will become a clear, viscous solution.

-

Cool the reaction mixture to room temperature.

-

Add distilled water to the cooled mixture to precipitate the crude 2,5-diketopiperazine-¹⁵N₂.

-

Place the mixture in a refrigerator overnight to maximize precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from hot water.

Protocol 2: Synthesis of Glycyl-glycine-¹⁵N₂

-

In a round-bottom flask, dissolve the synthesized 2,5-diketopiperazine-¹⁵N₂ in an aqueous solution of sodium hydroxide with stirring.

-

Once completely dissolved, carefully add hydrochloric acid dropwise to adjust the pH of the solution to approximately 6.0.

-

Add ethanol to the neutralized solution to induce precipitation of Glycyl-glycine-¹⁵N₂.

-

Allow the mixture to stand in a refrigerator overnight to ensure complete precipitation.

-

Collect the white, crystalline product by vacuum filtration.

-

Wash the product thoroughly with ethanol until the washings are free of chloride ions (tested with silver nitrate solution).

-

Dry the final product under vacuum.

Purification and Purity Assessment

The purity of the synthesized Glycyl-glycine-¹⁵N₂ is paramount for its intended applications. A combination of purification techniques and rigorous analytical characterization is essential.

Purification by Recrystallization

Recrystallization from a water/ethanol mixture is an effective method for purifying the final Glycyl-glycine-¹⁵N₂ product. The crude dipeptide is dissolved in a minimal amount of hot water, and then ethanol is added until the solution becomes slightly turbid. Upon slow cooling, pure crystals of Glycyl-glycine-¹⁵N₂ will form.

Characterization and Purity Analysis

A suite of analytical techniques should be employed to confirm the identity, chemical purity, and isotopic enrichment of the synthesized Glycyl-glycine-¹⁵N₂.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment. For Glycyl-glycine-¹⁵N₂, ¹H, ¹³C, and ¹⁵N NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the two non-equivalent methylene (-CH₂-) groups. In D₂O, these typically appear as singlets.[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons and the two α-carbons.

-

¹⁵N NMR: This is a crucial technique for confirming the incorporation of the ¹⁵N label. Two distinct signals are expected, one for the terminal amine nitrogen and one for the amide nitrogen. The chemical shifts of these nitrogens are sensitive to the pH of the solution.[5]

2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to determine the level of isotopic enrichment.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the product. For Glycyl-glycine-¹⁵N₂, the expected exact mass will be higher than that of the unlabeled compound due to the two ¹⁵N atoms.

-

Isotopic Purity: By analyzing the isotopic distribution in the mass spectrum, the percentage of ¹⁵N incorporation can be accurately determined. A successful synthesis should yield an isotopic purity of >98%.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the chemical purity of the final product. A reversed-phase HPLC method can be developed to separate the Glycyl-glycine-¹⁵N₂ from any unreacted starting materials or byproducts. The purity is determined by the area percentage of the main peak in the chromatogram.

Summary of Analytical Data

The following table summarizes the expected analytical data for high-purity Glycyl-glycine-¹⁵N₂.

| Analytical Technique | Parameter | Expected Value/Observation |

| ¹H NMR (D₂O) | Chemical Shift (δ) | Two singlets for the two -CH₂- groups.[4] |

| ¹³C NMR (D₂O) | Chemical Shift (δ) | Signals for two carbonyl and two α-carbons. |

| ¹⁵N NMR | Chemical Shift (δ) | Two distinct signals for amine and amide nitrogens.[5] |

| HRMS | Exact Mass | Corresponds to the calculated exact mass of C₄H₈¹⁵N₂O₃. |

| Isotopic Purity | ¹⁵N Enrichment | >98% |

| HPLC | Chemical Purity | >98% |

| Melting Point | ~262-264 °C |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield of 2,5-diketopiperazine-¹⁵N₂ | Incomplete reaction due to insufficient heating or presence of water. | Ensure the reaction temperature is maintained at 175-180 °C and that the starting Glycine-¹⁵N is dry. |

| Incomplete hydrolysis of 2,5-diketopiperazine-¹⁵N₂ | Insufficient base or reaction time. | Ensure complete dissolution in the NaOH solution and allow adequate time for hydrolysis. |

| Low chemical purity | Incomplete reaction or side product formation. | Optimize reaction conditions and perform one or more recrystallizations of the final product. |

| Low isotopic enrichment | Impure ¹⁵N-labeled starting material. | Use high-purity Glycine-¹⁵N as the starting material. |

Conclusion

The synthesis of Glycyl-glycine-¹⁵N₂ via the 2,5-diketopiperazine intermediate is a reliable and efficient method for producing this valuable isotopically labeled compound. Rigorous purification and comprehensive analytical characterization using NMR, mass spectrometry, and HPLC are essential to ensure the high chemical and isotopic purity required for its diverse applications in scientific research and drug development. This guide provides the necessary framework for researchers to confidently synthesize and validate their own high-quality Glycyl-glycine-¹⁵N₂.

References

-

PubChem. (n.d.). Glycyl-glycyl-glycine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). Glycylglycine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

- Leyden, D. E., & Cox, R. H. (1976). pH Dependence of the 15N and 17O Nuclear Magnetic Resonance Chemical Shifts of Glycylglycine.

-

ResearchGate. (n.d.). The structure of glycylglycine. (b) 200-MHz 1H NMR spectrum of.... Retrieved February 18, 2026, from [Link]

-

ResearchGate. (n.d.). (a) The structure of glycylglycine. (b) 200-MHz 1 H NMR spectrum of.... Retrieved February 18, 2026, from [Link]

- Google Patents. (n.d.). CN101759767A - Method for synthesizing glycylglycine.

- Hiyama, Y., Niu, C. H., Silverton, J. V., Bavoso, A., & Torchia, D. A. (1988). Determination of 15N chemical shift tensor via 15N-2H dipolar coupling in Boc-glycylglycyl[15N glycine]benzyl ester. Journal of the American Chemical Society, 110(7), 2378–2383.

-

Quora. (n.d.). What role does glycylglycine play in protein sequencing and mass spectrometry?. Retrieved February 18, 2026, from [Link]

- Google Patents. (n.d.). CN103204905A - Method for synthesizing tetra-glycylglycine.

-

Scholars' Mine. (2014, July 3). Peptide Bond Formation Via Glycine Condensation in the Gas Phase. Missouri S&T. Retrieved February 18, 2026, from [Link]

-

NIST. (n.d.). N-(N-Glycylglycyl)glycine. National Institute of Standards and Technology. Retrieved February 18, 2026, from [Link]

- Hoffmann, J. A., & Tilak, M. A. (1975). The Successful Synthesis of Glycyl-glycine Peptide Bonds Via the Excess Mixed Anhydride Method.

- Harper, J. K., Grant, D. M., Zhang, Y., Lee, D.-K., & Wemmer, D. E. (2024). NMR-guided refinement of crystal structures using 15N chemical shift tensors. CrystEngComm, 26(21), 3045-3056.

- Schott, H. F., Larkin, J. B., Rockland, L. B., & Dunn, M. S. (1947). THE SYNTHESIS OF l(—)-LEUCYLGLYCYLGLYCINE. Journal of Organic Chemistry, 12(4), 490-495.

- Kim, J., & Lee, Y. (2021). Oxidative peptide bond formation of glycine–amino acid using 2-(aminomethyl)malononitrile as a glycine unit.

-

NIST. (n.d.). Glycylglycylglycylglycine. National Institute of Standards and Technology. Retrieved February 18, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Glycylglycine (CAS 556-50-3). Retrieved February 18, 2026, from [Link]

-

MP Biomedicals. (n.d.). Glycylglycine. Retrieved February 18, 2026, from [Link]

Sources

- 1. quora.com [quora.com]

- 2. CN101759767A - Method for synthesizing glycylglycine - Google Patents [patents.google.com]

- 3. isotope.com [isotope.com]

- 4. Glycylglycine(556-50-3) 1H NMR [m.chemicalbook.com]

- 5. pH Dependence of the 15N and 17O nuclear magnetic resonance chemical shifts of glycylglycine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Advanced Applications of ^15^N-Labeled Dipeptides: From Structural Biology to Metabolic Flux

Core Directive & Executive Summary

The Dipeptide Advantage in Stable Isotope Research While single amino acid labeling tracks elemental nitrogen flow, and whole-protein labeling serves global proteomics, ^15^N-labeled dipeptides occupy a critical "middle ground" in biochemical research. They serve as precise molecular probes for investigating peptide bond geometry, proton-coupled transport mechanisms (PEPT1), and specific proteolytic pathways.

This guide moves beyond basic isotope usage, detailing how ^15^N-dipeptides function as:

-

Structural Rulers: Defining backbone torsion angles in solid-state NMR.

-

Metabolic Tracers: Quantifying intestinal absorption kinetics distinct from free amino acids.

-

Quantification Standards: Enabling absolute quantitation of bioactive peptides via Isotope Dilution Mass Spectrometry (IDMS).

Structural Biology: Solid-State NMR & Peptide Geometry

^15^N-labeled dipeptides are the fundamental unit for establishing peptide bond geometry. In Solid-State NMR (ssNMR), they overcome the limitations of solution-state tumbling, allowing for the direct measurement of anisotropic interactions.

Mechanism: Dipolar Recoupling & Torsion Angles

In a rigid lattice (solid state), the dipolar coupling between ^15^N and ^13^C is distance-dependent (

-

Technique: Rotational Echo Double Resonance (REDOR).

-

Application: Determining the conformation of amyloid fibrils or membrane-bound peptides where X-ray crystallography fails.

Experimental Protocol: ssNMR Structure Determination

Objective: Determine the backbone distance in a model ^15^N-labeled dipeptide (e.g., ^13^C'-Gly-^15^N-Leu).

-

Sample Preparation:

-

Crystallize 10–20 mg of ^13^C,^15^N-labeled dipeptide.

-

Pack into a 3.2 mm or 4 mm Zirconia MAS rotor.

-

-

Spectrometer Setup:

-

Field strength: >500 MHz (11.7 T).

-

Spinning rate: 10–20 kHz (to average out chemical shift anisotropy).

-

-

Pulse Sequence (REDOR):

-

Data Analysis:

-

Compare spectra with (

) and without ( -

Plot

against mixing time. -

Fit the curve to extract the dipolar coupling constant (

), which directly correlates to the internuclear distance.

-

Visualization: NMR Interaction Logic

Caption: Workflow for extracting structural constraints from 15N-labeled dipeptides using REDOR ssNMR.

Metabolic Tracing: The PEPT1 Transport Pathway

A critical application of ^15^N-dipeptides is distinguishing intact peptide absorption from free amino acid uptake. This is vital for drug delivery (prodrugs) and clinical nutrition.

The PEPT1 Mechanism

Unlike free amino acids, which use various Na+-dependent transporters, dipeptides are transported via PEPT1 (SLC15A1) , a high-capacity, proton-coupled symporter.

-

Tracer Advantage: Using a dipeptide with a stable ^15^N label on the peptide bond (or specific residues) allows researchers to track the flux of nitrogen through this specific transporter before cytosolic hydrolysis occurs.

Protocol: Intestinal Absorption Assay (Caco-2 Model)

Objective: Quantify the transport kinetics of ^15^N-Gly-Sar (Glycylsarcosine, a hydrolysis-resistant model dipeptide).

-

Cell Culture:

-

Grow Caco-2 cells on permeable transwell supports for 21 days to form a differentiated monolayer.

-

Verify integrity (TEER > 300

).

-

-

Transport Buffer:

-

Apical (Donor): pH 6.0 (Mes-buffered saline) containing 1 mM ^15^N-Gly-Sar.

-

Basolateral (Receiver): pH 7.4 (Hepes-buffered saline).

-

-

Incubation:

-

Incubate at 37°C for 10–60 minutes.

-

-

Sampling & Analysis:

-

Collect basolateral media.

-

Quantification: Analyze via LC-MS/MS (SRM mode).

-

Calculation: Determine Apparent Permeability (

) using the formula:

-

Visualization: PEPT1 Transport Pathway

Caption: Mechanism of proton-coupled 15N-dipeptide transport via PEPT1 and subsequent metabolic fate.

Mass Spectrometry: Absolute Quantification (IDMS)

In proteomics and metabolomics, ^15^N-labeled dipeptides serve as ideal Internal Standards (IS) for quantifying short bioactive peptides (e.g., Carnosine, Anserine) or specific proteolytic fragments.

Why Dipeptides over Single Amino Acids?

-

Chromatographic Co-elution: A ^15^N-dipeptide matches the retention time of the endogenous dipeptide exactly, compensating for matrix effects and ionization suppression.

-

Stability Controls: They control for degradation during sample prep (e.g., if the ^15^N-standard degrades, the endogenous target likely did too).

Data Presentation: Quantification Parameters

| Parameter | ^15^N-Labeled Standard | Unlabeled Analyte | Benefit |

| Mass Shift | +1 to +2 Da (depending on # of N) | Monoisotopic | Resolvable by MS |

| Retention Time | Identical | Identical | Perfect Matrix Correction |

| Ionization Efficiency | Identical | Identical | Accurate Ratio Calculation |

| Physicochemical Properties | Identical | Identical | Same Extraction Recovery |

Experimental Workflow: IDMS for Carnosine Quantification

Target: Quantify Carnosine (

-

Extraction:

-

Homogenize 50 mg muscle tissue in 0.1 M HCl.

-

Spike-in: Add defined amount (e.g., 10 pmol) of ^15^N-Carnosine IS before extraction.

-

-

Sample Cleanup:

-

Centrifuge (10,000 x g, 10 min).

-

Filter supernatant (10 kDa cutoff) to remove proteins.

-

-

LC-MS/MS Analysis:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) for polar dipeptides.

-

MS Mode: SRM (Selected Reaction Monitoring).

-

Endogenous Transition:

m/z. -

IS Transition:

m/z (assuming +2 Da shift).

-

-

-

Calculation:

-

Calculate Area Ratio (

). -

Determine concentration using the known spike amount:

-

References

-

Solid-State NMR & Peptide Structure

- Title: De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy.

- Source: PNAS (Proceedings of the N

-

URL:[Link]

-

PEPT1 Transport Mechanisms

-

Mass Spectrometry Internal Standards

- Title: Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards.

- Source: NIH / Methods in Enzymology.

-

URL:[Link]

-

Bioavailability & Absorption

-

Metabolic Labeling Workflow

- Title: 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector.

- Source: Frontiers in Plant Science.

-

URL:[Link]

Sources

- 1. Determinants of amino acid bioavailability from ingested protein in relation to gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy [frontiersin.org]

- 3. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blood 15N:13C Enrichment Ratios Are Proportional to the Ingested Quantity of Protein with the Dual-Tracer Approach for Determining Amino Acid Bioavailability in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyl-glycine-15N2 for protein structure determination by NMR spectroscopy.

The Rosetta Stone of Biomolecular NMR: Glycyl-glycine- in Protein Structure Determination

Executive Summary

In the realm of biomolecular solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, resolving the 3D structures of intractable targets—such as membrane-bound receptors and amyloidogenic fibrils—requires precise orientational constraints. Because these proteins cannot be easily crystallized for X-ray diffraction or tumbled in solution for liquid-state NMR, researchers rely on the anisotropic nuclear spin interactions inherent to the solid state.

At the core of this methodology is Glycyl-glycine-

The Physics of -Labeling and the Peptide Bond

The natural abundance of the NMR-active

The Causality of Experimental Choice

Why use

-

The

-terminal Amine ( -

The Peptide Amide (

): Features a highly asymmetric electron cloud due to the partial double-bond character of the peptide backbone, resulting in a broad, orientation-dependent CSA tensor.

By utilizing this dipeptide, spectroscopists can perfectly tune the Hartmann-Hahn matching condition during Cross-Polarization Magic Angle Spinning (CP-MAS) without the confounding variables of complex protein dynamics. Furthermore, the

Fig 1. Logical flow from model compound tensor mapping to macroscopic protein structure.

Quantitative Data: NMR Parameters of -Gly-Gly

To utilize

Table 1: Canonical NMR Parameters of Glycyl-glycine-

| Parameter | Terminal Amine ( | Peptide Amide ( | Causality / Structural Significance |

| Isotropic Shift ( | ~ 11.6 ppm | ~ 118.5 ppm | Distinct electronic environments prevent spectral overlap during calibration. |

| CSA Tensor Breadth ( | < 20 ppm | ~ 160 ppm | Amide |

| Tensor Components ( | Symmetrical | Highly Asymmetric | Asymmetry provides the geometric basis for angular constraints in PISEMA. |

| Spin-Lattice Relaxation ( | > 10 s | > 10 s | Necessitates |

(Note: Chemical shifts are referenced to liquid ammonia at 0 ppm. Values are standard approximations for the solid state).

Self-Validating Experimental Protocols

The following methodologies detail how to leverage

Protocol 1: Spectrometer Calibration and CP-MAS Optimization

Because

Step 1: Rotor Packing

Pack ~10-20 mg of crystalline

Step 2: Magic Angle Spinning Insert the rotor into the probe and initiate spinning at a moderate rate (e.g., 10 kHz). Causality: Spinning at exactly 54.74° (the magic angle) averages out the broad homonuclear dipolar couplings and the CSA, reducing the spectrum to sharp isotropic peaks.

Step 3: Hartmann-Hahn Matching

Apply simultaneous radiofrequency (RF) pulses on both the

Step 4: Acquisition and Self-Validation

Acquire the 1D

Fig 2. Spectrometer calibration workflow using 15N2-Gly-Gly.

Protocol 2: Extraction of Orientational Constraints (CSA Tensor Mapping)

To solve the structure of a membrane protein using oriented ssNMR (e.g., PISEMA experiments), the orientation of the peptide bond relative to the magnetic field is calculated using the

Step 1: Slow-Spinning CP-MAS

Reduce the MAS spinning speed to 2-4 kHz.

Causality: Spinning slower than the breadth of the CSA tensor (~160 ppm

Step 2: Sideband Manifold Acquisition Acquire the spectrum. You will observe the central isotropic peak flanked by a manifold of sidebands spaced exactly by the spinning frequency.

Step 3: Herzfeld-Berger Tensor Fitting

Extract the intensities of the isotropic peak and at least 4-5 sidebands. Input these intensities into a Herzfeld-Berger calculation algorithm to derive the principal components of the CSA tensor (

Step 4: Mathematical Self-Validation

Validation Loop: The extracted principal components must satisfy the mathematical identity:

Future Perspectives: Dynamic Nuclear Polarization (DNP)

As structural biology pushes toward larger and more complex systems, the sensitivity limits of conventional NMR are being challenged. Dynamic Nuclear Polarization (DNP) transfers polarization from unpaired electrons (via biradicals) to nuclei, enhancing signals by orders of magnitude.

References

-

National Center for Biotechnology Information. "Glycylglycine". PubChem Compound Summary for CID 11163. URL:[Link]

-

Oas, T. G. (1985). "Carbon-13 and nitrogen-15 solid state NMR for the determination of membrane protein structure: prospects and limitations". OSTI.GOV. URL:[Link]

-

Kuroki, S., Asakawa, N., et al. (1991). "Hydrogen-bonding effect on 15N NMR chemical shifts of the glycine residue of oligopeptides in the solid state". Semantic Scholar. URL:[Link]

-

O'Keefe, C., et al. (2021). "Dynamic nuclear polarisation enhanced 14N overtone MAS NMR spectroscopy". EPFL Infoscience. URL:[Link]

Understanding Nitrogen Metabolism with Glycyl-glycine-15N2: A Technical Guide

Executive Summary

This guide details the mechanistic basis, experimental protocols, and analytical frameworks for utilizing Glycyl-glycine-15N2 (15N-labeled dipeptide) as a metabolic tracer. Unlike free amino acid tracers, this compound probes the PEPT1/SLC15A1 transport system—a high-capacity, proton-coupled transporter critical for nitrogen assimilation during malnutrition, pathological states, and prodrug delivery.

By delivering two moles of 15N-glycine per mole of transporter substrate, this tracer offers superior sensitivity for metabolic flux analysis (MFA) and provides a unique window into intestinal absorption efficiency distinct from free amino acid uptake.

Part 1: Mechanistic Basis & Tracer Logic

The PEPT1 Advantage

Nitrogen absorption occurs via two distinct pathways:

-

Free Amino Acid Transporters: Solute carrier (SLC) systems specific to charge/size (e.g., ASCT2, LAT1). These are often saturable and competitive.

-

Peptide Transport (PEPT1): The solute carrier SLC15A1 transports di- and tripeptides.

Why use this compound?

-

Non-Competitive Entry: It bypasses the competition inherent in free amino acid pools.

-

Kinetic Efficiency: PEPT1 has a lower affinity (

) but higher capacity ( -

Stoichiometry: Upon cytosolic hydrolysis by Peptidase D (PEPD) , one molecule of Gly-Gly-15N2 yields two molecules of [15N]-Glycine. This doubles the isotopic enrichment signal in the intracellular pool relative to the transport event.

Metabolic Fate of the Tracer

Once hydrolyzed in the enterocyte, the released [15N]-Glycine enters the portal vein and follows diverse metabolic fates. The 15N label allows quantification of flux into:

-

Protein Synthesis: Incorporation into tissue proteins (Fractional Synthesis Rate, FSR).

-

Heme Biosynthesis: Glycine is a precursor for porphyrins.

-

Glutathione (GSH): Critical for oxidative stress response.

-

Urea Cycle: Deamination leads to 15N-ammonia and subsequently 15N-urea.

Visualization: Tracer Pathway

The following diagram illustrates the differential transport and intracellular processing of the tracer.

Figure 1: Differential absorption pathway of this compound via PEPT1 versus free amino acid transport, showing cytosolic hydrolysis and downstream metabolic flux.

Part 2: Experimental Design & Protocols

Study Design Parameters

For a robust nitrogen balance or kinetic study, the following controls are mandatory:

-

Tracer Purity: Use this compound with >98 atom% excess (APE).

-

Dose Calculation: 2–4 mg/kg body weight is standard for bolus tracking. For continuous infusion (steady state), a prime-constant protocol is required.

-

Washout: Comparison studies (e.g., vs. free Glycine-15N) require a 7-day washout period to clear residual label from slow-turnover protein pools.

Protocol: Oral Bolus Administration (Clinical/Preclinical)

Step 1: Preparation

-

Dissolve this compound in sterile water or saline.

-

Sterilization: Pass through a 0.22 µm syringe filter (critical for IV, recommended for oral to prevent bacterial degradation ex-vivo).

-

Calibrate: Verify concentration via spectrophotometry or elemental analyzer before dosing.

Step 2: Administration & Sampling

-

Baseline: Collect T=0 blood/urine sample (Background 15N abundance).

-

Dosing: Administer oral bolus.

-

Sampling Schedule:

-

Absorption Phase: 15, 30, 45, 60, 90 min (Capture peak flux).

-

Elimination/Incorporation Phase: 2, 4, 6, 12, 24 hours.

-

Step 3: Sample Processing (Plasma)

-

Separation: Centrifuge blood at 4°C, 3000 x g for 10 min. Separate plasma.

-

Deproteinization: Add sulfosalicylic acid (SSA) or acetonitrile to precipitate proteins. Centrifuge and collect supernatant (contains free AA and dipeptides).

-

Hydrolysis (Optional): If total glycine appearance is the metric, acid hydrolyze the supernatant (6M HCl, 110°C, 24h) to convert any surviving dipeptide to free glycine. Note: Intact Gly-Gly is rarely found in systemic circulation due to rapid cytosolic hydrolysis.

Analytical Workflow (GC-MS / IRMS)

To measure isotopic enrichment, the glycine must be derivatized to become volatile.

-

Derivatization: Convert Glycine to N-acetyl-n-propyl ester (NAP) or t-BDMS derivative.

-

Instrumentation:

Part 3: Data Interpretation & Calculations

Calculating Enrichment (Atom Percent Excess - APE)

Convert the raw isotope ratio (

Where

Fractional Synthesis Rate (FSR)

To determine how fast the nitrogen is incorporated into tissue protein:

- : Enrichment of protein-bound glycine.

- : Enrichment of free glycine in plasma (surrogate for intracellular pool).

Data Presentation: Kinetic Comparison

Table 1: Theoretical kinetic differences between Free Glycine and Glycyl-glycine tracers.

| Parameter | Free Glycine-15N | This compound | Physiological Implication |

| Transport System | System Gly, ASC (Na+ dependent) | PEPT1 (H+ dependent) | Gly-Gly is resistant to Na+ depletion. |

| Absorption Rate ( | Slower (30-60 min) | Faster (15-30 min) | Rapid nitrogen delivery for acute recovery. |

| Plasma Appearance | Single peak | Steep initial peak (rapid hydrolysis) | Higher |

| Competition | Competes with Met, Ser, Ala | No competition with free AAs | Ideal for assessing absorption in complex matrices. |

Part 4: Visualization of Experimental Workflow

Figure 2: Step-by-step experimental workflow from subject preparation to stable isotope analysis.

Part 5: Applications in Drug Development & Research[6]

Prodrug Feasibility Studies

Many prodrugs (e.g., Valacyclovir) utilize PEPT1 to increase oral bioavailability. This compound serves as a competitive probe .

-

Protocol: Co-administer the drug candidate with Gly-Gly-15N2.

-

Readout: If the drug is a PEPT1 substrate, the appearance of 15N-Glycine in plasma will be competitively inhibited (reduced AUC or delayed

).

Gut Health & Malabsorption

In conditions like Short Bowel Syndrome or Crohn’s disease, PEPT1 expression is often preserved longer than free amino acid transporters.

-

Diagnostic: A "Gly-Gly Absorption Test" using the 15N tracer can quantify residual absorptive capacity when standard nitrogen balance tests fail.

References

-

Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

-

Fern, E. B., & Garlick, P. J. (1983). The rate of nitrogen metabolism in the whole body of man measured with [15N]-glycine and uniformly labelled [15N]-wheat.[6] Human Nutrition: Clinical Nutrition. Link

-

Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. Link

-

Matthews, D. M. (1975).[7] Intestinal absorption of peptides.[7][8][9][10][11] Physiological Reviews. Link

-

Bochud, M., et al. (2006). Fractional synthesis rates of plasma proteins in humans: a comparison of three stable isotope methods. American Journal of Physiology-Endocrinology and Metabolism. Link

Sources

- 1. Nitrogen isotope analysis of free glycine in soil using isotope dilution mass spectrometry | SLU publication database (SLUpub) [publications.slu.se]

- 2. researchgate.net [researchgate.net]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The rate of nitrogen metabolism in the whole body of man measured with [15N]-glycine and uniformly labelled [15N]-wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glycyl-glycine-15N2 in Advanced Enzyme Kinetics: A Mechanistic and Methodological Guide

Executive Summary In the realm of structural biology and bioanalytical chemistry, the precise measurement of enzyme kinetics is often limited by the complexity of biological matrices and the structural symmetry of polymeric substrates. As a Senior Application Scientist, I frequently encounter these bottlenecks when evaluating peptidoglycan hydrolases and transpeptidases. By replacing standard substrates with Glycyl-glycine-15N2 (15N2-Gly-Gly) —a stable isotope-labeled dipeptide where the nitrogen atoms are enriched to >98% 15N—we fundamentally alter the analytical landscape. This guide deconstructs the causality behind using 15N2-Gly-Gly, detailing its dual utility in breaking molecular symmetry for high-resolution Nuclear Magnetic Resonance (NMR) kinetics and serving as an infallible internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Grounding: The Causality of 15N Isotopic Enrichment

To understand why 15N2-Gly-Gly is a transformative tool, we must examine the physical limitations of non-labeled substrates. The natural abundance of the 15N isotope is approximately 0.37%. In a complex biological matrix (e.g., cell lysates or serum), the background noise from endogenous 14N-containing proteins and metabolites overwhelms the signal of a target peptide.

Breaking Symmetry in Polyglycine Substrates

When studying M23 family metallopeptidases like LytM or lysostaphin —enzymes that target the pentaglycine cross-bridges of Staphylococcus aureus to induce bacterial lysis—unlabeled polyglycine chains present a severe analytical challenge. The repeating glycyl units yield overlapping, degenerate NMR signals.

By strategically synthesizing substrates with 15N2-Gly-Gly at specific positions (e.g., enriching only the Gly2-Gly3 bond), we break this symmetry. As demonstrated in recent reassessments of S. aureus peptidoglycan hydrolases[1], the 15N label allows researchers to unambiguously identify the exact site of hydrolysis. When the enzyme cleaves the targeted peptide bond, the highly shielded amide nitrogen is converted into a primary amine at the new N-terminus. This drastic change in the electronic environment results in a massive chemical shift in the 15N resonance, allowing us to track transient intermediates in real time without physical separation.

Absolute Quantification via Isotope Dilution

In mass spectrometry, quantifying dipeptidase activity is plagued by matrix-induced ion suppression. 15N2-Gly-Gly solves this by acting as an ideal internal standard (IS). Because the heavy isotope standard shares the exact physicochemical properties (retention time, ionization efficiency) as the light (14N) analyte but differs in mass (+2 Da), the ratio of their Multiple Reaction Monitoring (MRM) peak areas provides absolute, matrix-independent quantification [2].

High-Resolution NMR Kinetics: Real-Time Cleavage Monitoring

Endpoint assays, such as turbidity reduction, fail to capture the transient kinetic states of rapid enzymatic cleavage. Real-time 15N-HSQC (Heteronuclear Single Quantum Coherence) NMR overcomes this by continuously monitoring the reaction vessel.

Figure 1: Real-time NMR kinetic workflow utilizing 15N2-Gly-Gly to monitor peptidase cleavage.

The Causality of the Shift: The disappearance of the substrate's cross-peak and the simultaneous appearance of the product's cross-peak in the 2D NMR spectrum allows for the direct extraction of substrate depletion rates (

LC-MS/MS Isotope Dilution Assays: Absolute Quantification

For high-throughput pharmacokinetic or diagnostic applications, LC-MS/MS is the gold standard. However, the protocol must be designed as a self-validating system to ensure data integrity.

Figure 2: LC-MS/MS isotope dilution pathway using 15N2-Gly-Gly for absolute quantification.

The Causality of the Spike: Spiking the 15N2-Gly-Gly before sample extraction ensures that any physical loss of the analyte during centrifugation or filtration is perfectly mirrored by the loss of the standard. The final 14N/15N ratio remains mathematically immune to volumetric errors, rendering the extraction protocol self-validating.

Quantitative Data Presentation

The integration of 15N2-Gly-Gly yields profound improvements in analytical metrics compared to unlabeled alternatives. The table below summarizes the quantitative advantages observed in standard dipeptidase assays.

| Analytical Parameter | Unlabeled Gly-Gly Substrate | 15N2-Gly-Gly Substrate | Mechanistic Advantage |

| NMR Background Interference | High (Requires extensive purification) | Negligible | 15N acts as an exclusive spectral filter. |

| Cleavage Site Resolution | Ambiguous (Overlapping signals) | Absolute (Site-specific shifts) | Breaks symmetry in polyglycine chains. |

| LC-MS/MS Matrix Correction | None (Vulnerable to ion suppression) | Complete (Ratio-based quant) | Co-elution guarantees identical ionization. |

| Limit of Quantification (Serum) | ~500 nM | < 10 nM | Eliminates isobaric background noise. |

Experimental Protocols (Self-Validating Systems)

To guarantee reproducibility, the following workflows are engineered with built-in validation checkpoints.

Protocol A: Real-Time NMR Kinetics of LytM using 15N2-Gly-Gly

-

Substrate Preparation: Dissolve 15N2-Gly-Gly in 50 mM sodium phosphate buffer (pH 7.0) containing 10% D2O (for spectrometer locking).

-

Spectrometer Calibration (Self-Validation Checkpoint): To ensure kinetic curves are not artificially skewed by instrument dead-time, lock, shim, and tune the spectrometer using a "dummy" sample of identical matrix composition before the enzyme is spiked into the true substrate tube.

-

Enzyme Initiation: Inject the purified LytM enzyme directly into the NMR tube inside the spectrometer using a specialized coaxial insert.

-

Data Acquisition: Immediately initiate a series of rapid 1D 15N-filtered or 2D 1H-15N HSQC experiments. Plot the integral of the disappearing 15N substrate peak against time to derive the initial velocity (

).

Protocol B: LC-MS/MS Quantification of Dipeptidase Activity

-

Matrix Spiking: Aliquot 50 µL of the biological sample (e.g., bacterial lysate) and immediately spike with 10 µL of a 1 µM 15N2-Gly-Gly internal standard solution.

-

Quenching and Extraction (Self-Validation Checkpoint): Add 200 µL of ice-cold methanol (-20°C). Causality: The cold organic solvent instantaneously denatures all active peptidases, freezing the kinetic state and preventing post-extraction cleavage. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

-

MRM Acquisition: Transfer the supernatant to an LC vial. Monitor the specific transitions for the endogenous substrate (e.g., m/z 133 → 76) and the 15N2-labeled standard (m/z 135 → 77). Calculate the absolute concentration using the peak area ratio.

References

-

Antenucci, L., Virtanen, S., Thapa, C., Jartti, M., Pitkänen, I., Tossavainen, H., & Permi, P. (2024). Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM. eLife, 13, RP93673.[Link]

-

JPT Peptide Technologies. (n.d.). Isotope Labeled Peptides: Precision Tools for Research. JPT. [Link]

-

Permi, P., et al. (2023). 1H, 13C, and 15N NMR chemical shift assignment of LytM N-terminal domain (residues 26-184). Biomolecular NMR Assignments, 17(2), 257-263.[Link]

Technical Guide: Glycyl-glycine-15N2 in Metabolic Pathway Analysis

Executive Summary

Glycyl-glycine-15N2 (Gly-Gly-15N2) is a stable isotope-labeled dipeptide tracer utilized to probe peptide transport kinetics, intracellular hydrolysis efficiency, and downstream amino acid assimilation. Unlike free amino acid tracers (e.g., 15N-Glycine), Gly-Gly-15N2 enters cells primarily via the Proton-Coupled Oligopeptide Transporter 1 (PEPT1/SLC15A1) , bypassing the saturation limits of specific amino acid transporters.

This guide details the mechanistic basis, experimental protocols, and mathematical modeling required to use Gly-Gly-15N2 for analyzing nitrogen flux, determining peptide bioavailability, and assessing the "peptide carrier" efficacy for metabolic engineering and drug delivery.

Part 1: Mechanistic Basis & Tracer Kinetics

The Transport Advantage (PEPT1 vs. Amino Acid Transporters)

The utility of Gly-Gly-15N2 lies in its distinct entry route. While free glycine competes for System A, ASC, and Gly transporters (often saturable and sodium-dependent), Gly-Gly-15N2 is a high-affinity substrate for PEPT1 (gut/kidney) and PEPT2 (kidney/brain/lung).

-

Stoichiometric Efficiency: One mole of Gly-Gly-15N2 delivers two moles of 15N-labeled glycine into the cytosol.

-

Kinetic Separation: By comparing the Rate of Appearance (

) of 15N-Glycine in plasma after Gly-Gly-15N2 administration versus free 15N-Glycine administration, researchers can quantify the contribution of the peptide transport pathway to total nitrogen assimilation.

Intracellular Hydrolysis & Metabolic Fate

Upon entry, Gly-Gly-15N2 is not typically incorporated directly into proteins. It undergoes rapid hydrolysis by cytosolic dipeptidases (e.g., cytosol non-specific dipeptidase).

Pathway Flow:

-

Influx: Gly-Gly-15N2 enters via PEPT1 (

symport). -

Hydrolysis: Cytosolic peptidases cleave the peptide bond.

-

Pool Expansion: Releases two 15N-Glycine molecules into the free amino acid pool.

-

Divergence: 15N-Glycine is then utilized for:

-

Glutathione (GSH) Synthesis: Critical in oxidative stress models.

-

Protein Synthesis: Incorporation into structural proteins.

-

Purine Synthesis: Donation of nitrogen to the nucleotide pool.

-

Pathway Visualization

The following diagram illustrates the differential uptake and metabolic fate of the dipeptide tracer.

Caption: Differential flux of Gly-Gly-15N2 via PEPT1, rapid cytosolic hydrolysis, and expansion of the intracellular 15N-Glycine pool.

Part 2: Experimental Protocol

Tracer Preparation

-

Source: this compound (98%+ enrichment).

-

Vehicle: Sterile 0.9% Saline (for IV) or distilled water (for oral gavage).

-

Dosing:

-

Rodent Bolus: 0.1 – 0.5 mmol/kg body weight.

-

Human Infusion: Primed continuous infusion (rare for dipeptides due to rapid hydrolysis) or oral bolus (5-10 mg/kg).

-

Sample Collection

Because the dipeptide is hydrolyzed rapidly, the primary analyte in plasma is often 15N-Glycine , not the intact dipeptide. However, to measure hydrolysis efficiency, both must be monitored.

-

Plasma: Collect into EDTA tubes on ice. Centrifuge immediately (4°C, 2000g, 10 min) to prevent ex vivo hydrolysis.

-

Tissue: Snap freeze in liquid nitrogen immediately to arrest peptidase activity.

-

Quenching: Deproteinize samples using sulfosalicylic acid (SSA) or methanol to halt enzymatic activity.

LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or Thermo Altis). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of glycine and glycyl-glycine.

| Parameter | Setting / Value |

| Column | Amide or Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Ionization | ESI Positive Mode |

| Gly-Gly-15N2 MRM | Precursor: 135.1 m/z |

| Gly-15N MRM | Precursor: 77.1 m/z |

| Internal Standard | Glycyl-glycine-13C2 or Glycine-13C2 |

Note on MRM: The mass shift for Gly-Gly-15N2 (Molecular Weight ~134.1) vs. unlabeled (132.1) allows clear separation. The "+2" mass shift is distributed across the two nitrogen atoms.

Part 3: Data Analysis & Flux Modeling

Enrichment Calculation

Calculate the Mole Percent Excess (MPE) for the released 15N-Glycine.

Note: Since Gly-Gly-15N2 contains two labeled nitrogens, complete hydrolysis yields Gly-15N (M+1). If the dipeptide were singly labeled, calculations would differ.Calculating Hydrolysis & Absorption Rate

To determine the flux of glycine derived specifically from the dipeptide carrier (

Critical Quality Check: If intact Gly-Gly-15N2 is detected in plasma, it indicates incomplete hydrolysis or paracellular leak . In healthy organisms, plasma levels of intact dietary dipeptides should be negligible (<1% of dose).

Part 4: Applications & Case Studies

Gut Mucosal Integrity & Protein Synthesis

Gly-Gly-15N2 is superior to free glycine for assessing mucosal protein synthesis because PEPT1 is highly expressed in the brush border.

-

Application: Administer Gly-Gly-15N2 orally. Measure 15N incorporation into mucosal tissue protein.

-

Result: Higher enrichment in tissue protein compared to free Gly-15N indicates preferential utilization of peptide-bound amino acids.

Glutathione (GSH) Synthesis in Oxidative Stress

Glycine is often the limiting substrate for GSH synthesis.

-

Protocol: Infuse Gly-Gly-15N2.

-

Analysis: Measure 15N enrichment in the GSH pool (Precursor: Glycine).

-

Advantage: The dipeptide delivery system can drive intracellular glycine concentrations higher than free amino acid transport, potentially restoring GSH levels more effectively in sepsis or trauma models.

Differentiating Absorption Pathways

By co-administering 13C-Glycine (Free) and 15N-Glycyl-glycine (Peptide) , researchers can simultaneously track the efficiency of the amino acid transporter vs. the peptide transporter in the same subject.

-

Ratio Analysis: A Plasma 15N/13C ratio > 1 (normalized for dose) suggests PEPT1 upregulation or higher bioavailability of the peptide form.

References

-

Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

-

Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. Link

-

Gilbert, E. R., et al. (2008). Peptide absorption and utilization: Implications for animal nutrition and health. Journal of Animal Science. Link

-

McCollum, G. Q., et al. (1998). Use of stable isotopes to measure in vivo protein synthesis in the gastrointestinal tract. American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

-

Zhang, Y., et al. (2004). Expression, purification, and characterization of human proton-coupled oligopeptide transporter 1 (hPEPT1). Protein Expression and Purification. Link

Precision in the Proteome: A Technical Guide to Isotopic Labeling

Introduction: The Quantification Challenge

In high-stringency drug development and systems biology, knowing what proteins are present is rarely enough; we must know how much they change. Label-free quantification (LFQ), while accessible, suffers from run-to-run variability (missing values) and ionization suppression effects that compromise precision.

Isotopic labeling resolves this by introducing a "molecular ruler." By chemically or metabolically incorporating heavy stable isotopes (

Fundamental Principles of Mass Spectrometry Labeling

The core premise of isotopic labeling is the Mass Shift (

-

Chemical Identity: A "Heavy" peptide (labeled) and a "Light" peptide (natural) share the same physicochemical properties (hydrophobicity, pKa).

-

Co-elution: Because they are chemically identical, they co-elute from the Reverse Phase (RP) column at the same retention time (with minor exceptions for deuterium, discussed in Section 6).

-

MS Resolution: In the mass spectrometer, they are resolved by their mass-to-charge ratio (

). The ratio of their signal intensities provides the relative abundance.

Diagram 1: The Core Logic of Isotopic Quantification

Caption: Workflow demonstrating how chemically identical but mass-distinct peptides co-elute to allow precise ratio quantification.

Metabolic Labeling: SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for in vivo labeling. It introduces the label at the earliest possible stage (cell culture), minimizing technical error introduced during sample handling (lysis, digestion).

Mechanism

Cells are grown in media where specific amino acids (typically Lysine and Arginine) are replaced by their heavy isotopologues (e.g.,

-

Why Lys/Arg? Trypsin, the standard protease, cleaves C-terminal to Lysine and Arginine. This ensures every tryptic peptide (except the C-terminal of the protein) contains at least one labeled amino acid [1].

Protocol Overview

-

Adaptation: Pass cells in "Heavy" media for >5 doublings to ensure >97% incorporation efficiency.

-

Perturbation: Treat "Heavy" cells with drug; keep "Light" cells as control.

-

Mixing: Lyse cells and mix lysates 1:1 immediately.

-

Processing: Digest (Trypsin) -> LC-MS/MS.

-

Quantification: Performed at the MS1 level (precursor ion intensity).

Diagram 2: SILAC Workflow

Caption: SILAC introduces labels during cell growth, mixing samples immediately after lysis to negate processing errors.

Technical Insight: The Arginine-to-Proline Conversion

A common artifact in SILAC is the metabolic conversion of heavy Arginine to heavy Proline via the ornithine pathway. This splits the heavy signal into two pools, reducing quantification accuracy.

-

Solution: Titrate Arginine concentration carefully or use cell lines auxotrophic for Proline.

Chemical Labeling: Isobaric Tagging (TMT/iTRAQ)

While SILAC is limited to 2-3 conditions (Light/Medium/Heavy), Tandem Mass Tags (TMT) allow multiplexing of up to 18 samples (TMTpro) in a single run.

Mechanism

TMT tags are isobaric : the intact tags all have the exact same mass. They consist of three parts:

-

Reactive Group: Binds to N-terminus and Lysine residues.

-

Reporter Ion: Variable mass (e.g., 126-134 Da).

-

Balancer Group: Balances the mass difference of the reporter so the total tag mass remains constant.

-

MS1 Level: All samples co-elute as a single peak (same total mass). This increases signal-to-noise.

-

MS2 Level: Upon fragmentation (HCD), the tag breaks. The Reporter Ions are released. Their relative intensities in the low m/z region quantify the peptides [2].

Diagram 3: TMT Structure & Fragmentation

Caption: TMT tags appear identical in MS1 but release distinct reporter ions in MS2 for quantification.

Technical Insight: Ratio Compression

In complex mixtures, co-isolating interfering ions (background peptides) with the target peptide is common.[2][3] These background ions also release reporter ions, compressing the observed ratio toward 1:1.

-

Solution: Use SPS-MS3 (Synchronous Precursor Selection).[2] This adds a third stage of fragmentation to purify the target ion before releasing the reporters, significantly improving accuracy.

Absolute Quantification: AQUA

For clinical or pharmacokinetic questions ("How many nanograms of Protein X are in this plasma?"), relative quantification is insufficient. AQUA (Absolute QUAntification) uses synthetic "heavy" peptides spiked in at known concentrations [3].

-

Protocol: Synthesize a peptide mimicking a unique sequence of the target protein using heavy isotopes (

C/ -

Spike-in: Add a known amount (e.g., 10 fmol) to the lysate before digestion.

-

Analysis: Measure the ratio of Endogenous (Light) to Synthetic (Heavy). Since the Heavy amount is known, the Endogenous amount can be calculated.

Comparative Analysis & Senior Scientist Notes

Method Selection Matrix

| Feature | SILAC | TMT (Isobaric) | AQUA | Label-Free (LFQ) |

| Quantification Stage | MS1 (Precursor) | MS2/MS3 (Reporter) | MS1 or MS2 (SRM) | MS1 |

| Multiplexing | Low (2-3) | High (up to 18) | N/A (Targeted) | Unlimited |

| Precision (CV) | Very High (<5%) | High (<10%) | Very High (<5%) | Moderate (15-20%) |

| Cost | High (Media) | High (Reagents) | High (Synthesis) | Low |

| Error Introduction | Minimal (mix at lysis) | Moderate (mix after digest) | Minimal (if spiked early) | High (run-to-run) |

Critical Experimental Nuances

-

The Deuterium Effect: Avoid using Deuterium (

H) for retention-time sensitive quantification if possible.[4] Deuterated peptides are slightly less hydrophobic than hydrogenated ones and can elute 1-2 seconds earlier on high-resolution C18 columns. This misalignment can complicate peak integration windows. Always prefer -

Mixing Integrity (Z-Factor): In TMT workflows, mixing happens after protein digestion and labeling. Any pipetting error here directly skews the data. Use volumetric verification or BCA assays after digestion but before labeling to ensure 1:1 loading.

-

Dynamic Range: SILAC is superior for detecting small changes (1.2-fold) because MS1 quantification is continuous across the peak. TMT is better for "deep" proteomics (detecting low abundance proteins) because the signals from all samples are additive in MS1, boosting the precursor ion above the noise threshold.

References

-

Ong, S. E., et al. (2002).[1][5][6][7] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][5][6][7][8] Molecular & Cellular Proteomics. Link

-

Thompson, A., et al. (2003).[9][10][11] Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS.[9][11][12] Analytical Chemistry. Link

-

Gerber, S. A., et al. (2003).[13][14] Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. PNAS.[13][15] Link[13]

-

Van Hoof, D., et al. (2007).[1][5] An experimental correction for arginine-to-proline conversion artifacts in SILAC-based quantitative proteomics. Nature Methods.[1][9] Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. TMT MS3 and SPS-MS3: How to Mitigate Ratio Compression and Enhance Quantitative Accuracy | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Data Calibration in TMT/iTRAQ Proteomics: How to Identify and Correct Channel Interference and Ratio Compression - MetwareBio [metwarebio.com]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]

- 10. scribd.com [scribd.com]

- 11. Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]

- 13. Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]

- 15. pnas.org [pnas.org]

Methodological & Application

Protocol for using Glycyl-glycine-15N2 in cell culture

Application Note: Precision Tracking of Peptide Transport and Metabolism

Protocol: High-Resolution Analysis of Glycyl-glycine-

Introduction & Core Rationale

The Substrate: Glycyl-glycine-

Why This Protocol Matters:

Standard amino acid uptake assays often suffer from high background noise due to large endogenous pools of intracellular amino acids. By using Gly-Gly-

-

Transport Specificity (SLC15A1/PEPT1): Gly-Gly is the canonical substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). The

N label distinguishes the transported exogenous peptide from any endogenous dipeptides. -

Metabolic Flux Tracing: Once internalized, Gly-Gly is rapidly hydrolyzed by cytoplasmic peptidases into free Glycine-

N. This allows for the precise tracking of nitrogen incorporation into downstream biosynthetic pathways (e.g., Glutathione, Purines, and Heme) without interference from the pre-existing cellular Glycine pool.

Material Properties & Pre-Experimental Setup

Before initiating cell culture, the stability and solubility of the probe must be managed.[1]

| Parameter | Specification | Critical Note |

| Molecular Weight | ~134.13 g/mol | +2 Da shift from unlabeled Gly-Gly (132.12 g/mol ). |

| Solubility | High (>100 mM in H | Dissolve in Milli-Q water; do not heat. |

| Sterilization | 0.22 µm Filtration | Do NOT Autoclave. Heat can induce hydrolysis or Maillard reactions if sugars are present. |

| Stability | Medium | Stable in sterile water at -20°C. Unstable in Serum: Fetal Bovine Serum (FBS) contains extracellular peptidases that will hydrolyze Gly-Gly before uptake. |

Critical Directive: All uptake assays must be performed in serum-free buffers (e.g., HBSS or Krebs-Ringer) to prevent extracellular hydrolysis.

Experimental Workflow 1: PEPT1 Transport Kinetics

Objective: Determine the uptake rate (

Mechanism: PEPT1 is a proton-symporter.[2][3] It utilizes an inward proton gradient to drive peptide uptake.[3][4] Therefore, the extracellular pH is the "on-switch" for the transporter.

Protocol Steps:

-

Cell Preparation:

-

Use Caco-2 (intestinal model) or HEK293 cells overexpressing SLC15A1.

-

Seed cells in 12-well plates. Differentiate Caco-2 for 14-21 days to express brush border transporters.

-

-

Buffer Preparation:

-

Uptake Buffer (Active): HBSS adjusted to pH 6.0 (MES buffered).

-

Control Buffer (Passive): HBSS adjusted to pH 7.4 (HEPES buffered).

-

-

Equilibration:

-

Wash cells 2x with pH 6.0 buffer (warm) to establish the proton gradient.

-

-

Treatment:

-

Add Gly-Gly-

N -

Control Well: Add 20 mM unlabeled Glycyl-Sarcosine (Gly-Sar) to compete out specific transport.

-

-

Incubation:

-

Incubate for 10–30 minutes at 37°C. (Short times prevent saturation and extensive metabolism).

-

-

Termination (The "Stop" Step):

-

Aspirate buffer rapidly.

-

Wash 3x with Ice-Cold PBS (pH 7.4) containing 1 mM unlabeled Gly-Gly.

-

Why? The cold stops the transporter; the unlabeled Gly-Gly displaces surface-bound tracer.

-

-

Lysis & Extraction:

-

Add 200 µL 80% Methanol (-80°C) .

-

Scrape cells, collect lysate, vortex, and centrifuge (14,000 x g, 10 min, 4°C).

-

Collect supernatant for LC-MS/MS.

-

Experimental Workflow 2: Intracellular Metabolic Flux

Objective: Trace the incorporation of

Protocol Steps:

-

Pulse Phase:

-

Incubate cells in serum-free media containing 2 mM Gly-Gly-

N

-

-

Chase Phase (Optional):

-

Remove label, wash, and replace with standard media to observe label washout/turnover.

-

-

Quenching:

-

Identical Methanol extraction as above. Speed is critical to prevent artificial turnover during harvest.

-

Visualization of Workflows

Diagram 1: The Transport & Metabolism Pathway

Caption: Mechanistic pathway of Gly-Gly-

Diagram 2: Experimental Decision Tree

Caption: Decision matrix for selecting experimental conditions based on kinetic vs. metabolic objectives.

Analytical Detection (LC-MS/MS)

To validate the protocol, use Liquid Chromatography-Tandem Mass Spectrometry.[5]

Target Analytes:

-

Gly-Gly-

N -

Glycine-

N (Free): Measures hydrolysis rate.

Suggested MRM Transitions (Positive Mode ESI):

| Analyte | Precursor (m/z) | Product (m/z) | Note |

| Gly-Gly (Unlabeled) | 133.1 | 76.1 | Loss of Glycine |

| Gly-Gly- | 135.1 | 77.1 | +2 Da Shift (Precursor), +1 Da (Product) |

| Glycine (Unlabeled) | 76.1 | 30.1 | Immonium ion |

| Glycine- | 77.1 | 31.1 | +1 Da Shift |

Data Normalization: Normalize all MS peak areas to Total Protein Content (BCA Assay) of the cell pellet to account for variations in cell number.

Troubleshooting & Quality Control

-